1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[1-(phenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
Description
BenchChem offers high-quality 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[1-(phenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[1-(phenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H29ClN6O |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
[3-[[4-[2-(1-benzyltetrazol-5-yl)phenyl]phenyl]methyl]-2-butyl-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C29H29ClN6O/c1-2-3-13-27-31-28(30)26(20-37)35(27)18-22-14-16-23(17-15-22)24-11-7-8-12-25(24)29-32-33-34-36(29)19-21-9-5-4-6-10-21/h4-12,14-17,37H,2-3,13,18-20H2,1H3 |
InChI Key |
FBKRDLUQJYLCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4CC5=CC=CC=C5)CO)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[1-(phenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an imidazole ring, a tetrazole moiety, and biphenyl units, which contribute to its unique biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₁₈ClN₅O and a molecular weight of approximately 522.02 g/mol. The presence of various functional groups allows for diverse chemical transformations and interactions with biological targets.
Structural Features
| Component | Description |
|---|---|
| Imidazole | A five-membered ring contributing to the compound's reactivity and interaction with biological systems. |
| Tetrazole | Enhances the binding affinity to biological targets, particularly in antihypertensive applications. |
| Biphenyl | Provides hydrophobic interactions that can influence pharmacokinetics and bioavailability. |
| Butyl and Chloro Groups | These substituents may confer distinct pharmacological properties compared to structurally similar compounds. |
Preliminary studies suggest that compounds similar to 1H-Imidazole-5-methanol exhibit significant biological activities, particularly in the context of hypertension and cancer treatment. The imidazole and tetrazole rings are known for their interactions with various biological targets:
- Angiotensin II Receptor Antagonism : Similar compounds like losartan act as antagonists at the angiotensin II receptor type 1 (AT1), which is crucial for regulating blood pressure. The IC50 for losartan is reported at 20 nM, indicating a potent inhibitory effect on angiotensin II binding .
- Antitumor Activity : The structural components suggest potential cytotoxic effects against cancer cell lines. Studies indicate that imidazole derivatives can induce apoptosis in various cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Antihypertensive Effects : Research has shown that compounds with similar structures effectively reduce blood pressure by inhibiting the pressor effects of angiotensin II. This suggests that 1H-Imidazole-5-methanol could possess comparable antihypertensive properties.
- Cytotoxicity Testing : In vitro studies have evaluated the cytotoxicity of related compounds against human cancer cell lines, demonstrating promising results. For instance, certain derivatives exhibited IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating significant antitumor potential .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Losartan | Imidazole + Tetrazole | Antihypertensive (IC50: 20 nM) |
| Candesartan | Imidazole + Tetrazole | Antihypertensive |
| Valsartan | Imidazole + Tetrazole | Antihypertensive |
| Azilsartan | Imidazole + Tetrazole | Antihypertensive |
The uniqueness of 1H-Imidazole-5-methanol lies in its specific combination of substituents (butyl and chloro groups) which may enhance its pharmacological profile compared to other antihypertensive agents.
Future Directions in Research
Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of 1H-Imidazole-5-methanol . Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To understand the specific pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity against targeted diseases.
Preparation Methods
Nucleophilic Substitution and Cyclization
The core imidazole ring is typically constructed via cyclization reactions. A patented method involves the condensation of 1-amino-1-deoxy-D-fructose with 2-ethoxyacrylonitrile in the presence of sodium methoxide. The reaction proceeds through a nucleophilic attack on the nitrile group, followed by cyclization to form the imidazole backbone (Scheme 1). Critical parameters include:
- Temperature control : Maintaining the reaction mixture above 20°C prevents premature precipitation of intermediates.
- Stoichiometry : Two sequential additions of sodium methoxide (0.5 eq each) optimize ring closure while minimizing side reactions.
This method achieves a 46% yield of the imidazole intermediate, which is subsequently functionalized at the 5-position with a methanol group via hydroxylation.
Tetrazole Moiety Installation
The 1-(phenylmethyl)-1H-tetrazol-5-yl group is introduced through a [2+3] cycloaddition between an azide and a nitrile. A modified Huisgen reaction employs:
- Sodium azide (3 eq) and ammonium chloride in dimethylformamide at 110°C.
- Protection strategies : The phenylmethyl (benzyl) group is introduced early to prevent regioisomerism in the tetrazole ring.
Post-reaction, the benzyl group remains intact, providing steric protection during subsequent coupling reactions.
Biphenyl Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The biphenyl system is constructed using palladium-catalyzed coupling between:
- 4-Bromophenylimidazole intermediate : Prepared via bromination of the imidazole core using N-bromosuccinimide (NBS).
- 2-(Tetrazol-5-yl)phenylboronic acid : Synthesized via lithiation-borylation of 2-iodophenyltetrazole.
Reaction conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 eq) |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 80°C, 12 h |
This method achieves 68–72% coupling efficiency, with residual homocoupling byproducts removed via column chromatography.
Functional Group Interconversion
Chlorination at the 4-Position
Chlorine is introduced via electrophilic substitution using sulfuryl chloride (SO₂Cl₂):
Methanol Group Stabilization
The C5 methanol group is prone to oxidation during synthesis. Stabilization methods include:
- In situ protection : Acetylation with acetic anhydride forms a stable ester intermediate (Imp-C in crude batches).
- Reductive conditions : Conducting reactions under nitrogen atmosphere with 2,6-di-tert-butylphenol as a radical scavenger.
Crystallization and Purification
The final compound is isolated via fractional crystallization from ethyl acetate/hexane (1:3). X-ray crystallography data (CCDC 2157074) reveals:
- Hydrogen bonding : O–H···N interactions between the methanol OH and imidazole N3 stabilize the crystal lattice.
- Packing motif : Head-to-tail macrocycles composed of three molecules create a helical supramolecular structure.
Purification removes four major impurities (Table 1):
Table 1: Common Process-Related Impurities
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
A validated HPLC method (Nucleosil C18 column, 0.02 M KH₂PO₄/CH₃CN) resolves all impurities ≤0.15% with a retention time of 14.3 min for the target compound.
Scale-Up Challenges and Mitigation
Exothermic Risks
The cyclization step (Section 1.1) releases 58 kJ/mol, necessitating:
Q & A
Q. Critical Challenges :
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Tetrazole formation | NaN₃, HCl, DMF, 80°C, 12h | 45–60% | |
| Biphenyl coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C, 24h | 30–50% | |
| Imidazole alkylation | K₂CO₃, THF, 50°C, 6h | 55–70% |
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., process-related analogs like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid) .
- FTIR : Confirms functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹ for methanol substituent) .
- NMR : ¹H/¹³C NMR resolves stereochemistry; key signals include imidazole C-H (~7.5 ppm) and biphenyl protons (δ 6.8–7.3 ppm) .
Basic: What safety precautions are required for handling this compound?
Answer:
- Storage : Protect from moisture (desiccator, -20°C) and light (amber vials) due to hygroscopic and photolytic degradation risks .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can reaction yields be optimized given steric hindrance and competing byproducts?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24h for biphenyl coupling) and improves regioselectivity .
- Catalyst screening : PdCl₂(dppf) enhances coupling efficiency by 20% compared to Pd(PPh₃)₄ .
- Solvent optimization : Switching from THF to DMF increases alkylation yields by 15% due to better solubility .
Q. Table 2: Catalyst Performance Comparison
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME | 90°C | 50 |
| PdCl₂(dppf) | DME | 90°C | 70 |
| Pd(OAc)₂/XPhos | Toluene | 100°C | 65 |
Advanced: How can computational modeling predict reactivity or metabolic pathways?
Answer:
- Quantum mechanical calculations (DFT) : Simulate reaction pathways (e.g., tetrazole ring closure) to identify transition states and energy barriers .
- Molecular docking : Predicts binding affinity to biological targets (e.g., angiotensin II receptors) by modeling interactions with the tetrazole moiety .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Answer:
- Dynamic NMR : Detects conformational exchange in solution (e.g., biphenyl rotation) causing signal broadening .
- X-ray crystallography : Provides definitive stereochemistry; compare with computed NMR shifts (e.g., using ACD/Labs or Gaussian) .
- Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous carbon environments .
Advanced: What structure-activity relationships (SAR) are observed in analogs?
Answer:
Q. Table 3: SAR of Key Substituents
| Substituent | Biological Activity (IC₅₀) | logP |
|---|---|---|
| Tetrazole (parent) | 10 nM | 2.8 |
| Carboxylate analog | 1000 nM | 1.2 |
| Methylimidazole | 500 nM | 1.9 |
Advanced: How to profile and control process-related impurities?
Answer:
- LC-MS/MS : Detects impurities at <0.1% levels (e.g., dimeric byproducts from incomplete alkylation) .
- Purification strategies : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Regulatory compliance : Follow ICH Q3A guidelines for impurity thresholds (≤0.15% for unknown impurities) .
Q. Table 4: Common Impurities and Controls
| Impurity | Source | Control Method |
|---|---|---|
| Dimeric byproduct | Alkylation side reaction | HPLC purification |
| Des-chloro analog | Incomplete chlorination | Recrystallization |
| Oxidized methanol | Air exposure | Nitrogen atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
